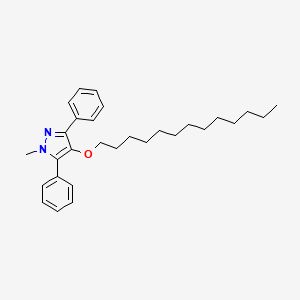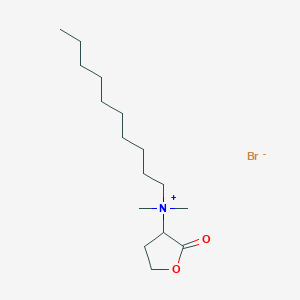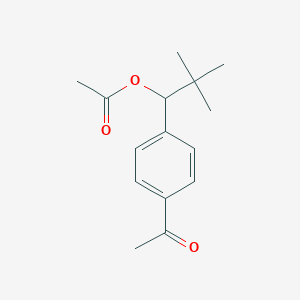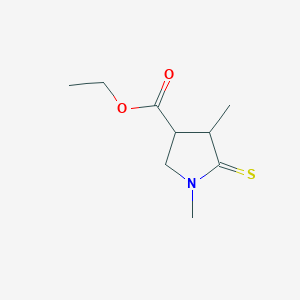
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl acetate moiety attached to the carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with benzyl chloride in the presence of a base, followed by methylation at the 1 and 4 positions using methyl iodide. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mecanismo De Acción
The mechanism of action of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbazole core allows for strong π-π interactions, which can enhance its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Vinylcarbazole: Used in the production of photoconductive polymers.
2-(9H-Carbazol-9-yl)ethyl acrylate: Utilized in the fabrication of OLEDs and photovoltaic cells.
Uniqueness
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. The presence of the benzyl and ethyl acetate groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
61253-38-1 |
|---|---|
Fórmula molecular |
C25H25NO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ethyl 2-(9-benzyl-1,4-dimethylcarbazol-2-yl)acetate |
InChI |
InChI=1S/C25H25NO2/c1-4-28-23(27)15-20-14-17(2)24-21-12-8-9-13-22(21)26(25(24)18(20)3)16-19-10-6-5-7-11-19/h5-14H,4,15-16H2,1-3H3 |
Clave InChI |
NQCDCMRBWBEFMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C2=C(C(=C1)C)C3=CC=CC=C3N2CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)







![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
